molecular formula C20H8F5N3O4 B4931083 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B4931083
M. Wt: 449.3 g/mol
InChI Key: UTSWTRPJLCCYNS-UHFFFAOYSA-N
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Description

3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a nitro group, a pentafluorophenyl group, and a benzoxazole moiety

Properties

IUPAC Name

3-nitro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8F5N3O4/c21-14-13(15(22)17(24)18(25)16(14)23)20-27-11-7-9(4-5-12(11)32-20)26-19(29)8-2-1-3-10(6-8)28(30)31/h1-7H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSWTRPJLCCYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8F5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Nitration: The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond between the benzoxazole derivative and the nitro-substituted benzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and the benzoxazole moiety are key functional groups that contribute to its activity by participating in hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide: Similar structure but lacks the benzoxazole ring.

    4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both the nitro group and the benzoxazole ring, which confer specific electronic and steric properties that can be exploited in various applications. The pentafluorophenyl group also enhances its reactivity and stability compared to non-fluorinated analogs.

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